2,5-Dibromothiophene-3-sulfonamide
CAS No.: 7182-36-7
Cat. No.: VC18149204
Molecular Formula: C4H3Br2NO2S2
Molecular Weight: 321.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7182-36-7 |
|---|---|
| Molecular Formula | C4H3Br2NO2S2 |
| Molecular Weight | 321.0 g/mol |
| IUPAC Name | 2,5-dibromothiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C4H3Br2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) |
| Standard InChI Key | WSGKZRRUNPODHV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1S(=O)(=O)N)Br)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2,5-Dibromothiophene-3-sulfonamide (C₄H₂Br₂N₂O₂S₂) is a brominated heterocyclic compound derived from thiophene. Its structure consists of:
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A thiophene ring (C₄H₄S) functionalized with bromine atoms at the 2- and 5-positions.
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A sulfonamide group (-SO₂NH₂) at the 3-position.
The molecular weight is calculated as 322.96 g/mol, assuming no additional substituents. Comparatively, the mono-brominated analog 5-bromothiophene-2-sulfonamide has a molecular weight of 242.11 g/mol , while the N-(2-aminoethyl)-derivatized variant with hydrochloride has a molecular weight of 400.5 g/mol .
Table 1: Comparative Molecular Data for Brominated Thiophene Sulfonamides
Spectral and Computational Data
While experimental spectra for 2,5-dibromothiophene-3-sulfonamide are unavailable, computational predictions can be made using analogs:
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Log P (Octanol-Water Partition Coefficient): Estimated at 2.5–3.0 based on the increased hydrophobicity from two bromine atoms compared to 5-bromothiophene-2-sulfonamide (Log P = 1.17) .
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Solubility: Likely low aqueous solubility (<1 mg/mL) due to bromine’s electron-withdrawing effects and hydrophobic character.
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Hydrogen Bonding: Two hydrogen bond donors (NH₂) and four acceptors (SO₂ and NH₂), similar to 5-bromothiophene-2-sulfonamide .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2,5-dibromothiophene-3-sulfonamide can be inferred from methods used for mono-brominated analogs:
Sulfonylation of Dibromothiophene
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Bromination of Thiophene: Thiophene undergoes electrophilic bromination to yield 2,5-dibromothiophene.
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Sulfonation: Reaction with chlorosulfonic acid introduces a sulfonyl chloride group at the 3-position.
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Amination: Treatment with aqueous ammonia replaces the chloride with an amine group, forming the sulfonamide .
Alternative Route via Cross-Coupling
A palladium-catalyzed Suzuki-Miyaura coupling could attach aryl boronic acids to 5-bromothiophene-2-sulfonamide, but this method is more relevant for introducing carbon-based substituents .
Table 2: Plausible Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (Inferred) |
|---|---|---|
| Bromination | Br₂, FeBr₃, 0–25°C | 70–85% |
| Sulfonation | ClSO₃H, 50–80°C | 60–75% |
| Amination | NH₃ (aq. or in THF), −78°C to 25°C | 65–80% |
Reactivity Profile
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Nucleophilic Substitution: The sulfonamide group may undergo alkylation or acylation.
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Electrophilic Aromatic Substitution: Further bromination is unlikely due to deactivation by electron-withdrawing groups.
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Cross-Coupling: Potential for Pd-mediated reactions at bromine sites, analogous to 5-bromothiophene-2-sulfonamide .
Physicochemical Properties
Thermal Stability
No direct data exists, but thermal decomposition likely occurs above 200°C, consistent with sulfonamide analogs .
Solubility and Partitioning
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Aqueous Solubility: Estimated <1 mg/mL, lower than 5-bromothiophene-2-sulfonamide (0.326–1.96 mg/mL) .
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log P: ~2.5–3.0 (calculated via group contribution methods).
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).
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NMR: Expected singlet for NH₂ protons (~5.0 ppm in DMSO-d₆) and aromatic protons downfield due to bromine and sulfonamide groups.
Applications in Research and Industry
Pharmaceutical Development
Brominated thiophene sulfonamides are explored as:
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Enzyme Inhibitors: Sulfonamide groups often target carbonic anhydrases or proteases .
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Antimicrobial Agents: Bromine’s electronegativity enhances membrane penetration.
Materials Science
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